Saccatoside

Description

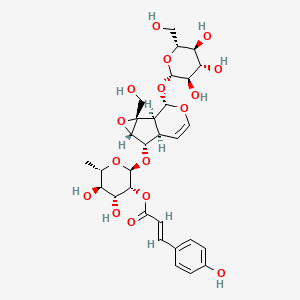

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O16/c1-12-19(35)22(38)25(43-17(34)7-4-13-2-5-14(33)6-3-13)29(41-12)44-24-15-8-9-40-27(18(15)30(11-32)26(24)46-30)45-28-23(39)21(37)20(36)16(10-31)42-28/h2-9,12,15-16,18-29,31-33,35-39H,10-11H2,1H3/b7-4+/t12-,15+,16+,18+,19-,20+,21-,22+,23+,24-,25+,26-,27-,28-,29-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPQZLUSSJDAIC-UYESFEPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345786 | |

| Record name | Saccatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85819-35-8 | |

| Record name | Saccatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Saccatoside

Saccatoside is an iridoid glycoside with the chemical formula C₃₀H₃₈O₁₆. ebiohippo.com Its structure is based on a catalpol (B1668604) core, which is substituted with a p-coumaroyl-rhamnosyl moiety. tubitak.gov.tr

| Property | Value |

| Chemical Formula | C₃₀H₃₈O₁₆ |

| CAS Number | 85819-35-8 |

Physicochemical Properties and Spectroscopic Data

Detailed physicochemical and spectroscopic data are essential for the identification and characterization of Saccatoside. While specific details on appearance and solubility are not extensively documented in the provided results, its nature as a glycoside suggests it is likely a solid, possibly amorphous or crystalline, with some degree of solubility in polar solvents. The structural elucidation of this compound has been achieved through advanced spectroscopic techniques, particularly one- and two-dimensional Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS). tubitak.gov.tr

The following table summarizes the ¹H-NMR and ¹³C-NMR spectral data for this compound, which are critical for confirming its unique chemical structure.

| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |

| Aglycone (Catalpol) | ||

| 1 | 93.6 | 5.05 (d, 9.5) |

| 3 | 141.5 | 6.35 (dd, 6.0, 1.5) |

| 4 | 102.8 | 5.15 (d, 6.0) |

| 5 | 38.9 | 2.60 (m) |

| 6 | 78.8 | 4.10 (t, 7.5) |

| 7 | 61.5 | 1.90 (m), 1.75 (m) |

| 8 | 61.8 | - |

| 9 | 46.2 | 2.05 (m) |

| 10 | 69.1 | 3.80 (d, 13.0), 3.60 (d, 13.0) |

| Glucose | ||

| 1' | 99.2 | 4.65 (d, 8.0) |

| 2' | 73.8 | 3.25 (m) |

| 3' | 76.9 | 3.40 (m) |

| 4' | 70.8 | 3.30 (m) |

| 5' | 76.5 | 3.45 (m) |

| 6' | 61.9 | 3.85 (m), 3.65 (m) |

| Rhamnose | ||

| 1'' | 101.2 | 4.70 (d, 1.5) |

| 2'' | 79.1 | 5.30 (dd, 3.5, 1.5) |

| 3'' | 70.5 | 3.95 (dd, 9.5, 3.5) |

| 4'' | 72.5 | 3.70 (t, 9.5) |

| 5'' | 68.9 | 3.50 (m) |

| 6'' | 17.9 | 1.20 (d, 6.0) |

| p-Coumaroyl | ||

| 1''' | 125.9 | - |

| 2''' | 129.9 | 7.40 (d, 8.5) |

| 3''' | 115.8 | 6.80 (d, 8.5) |

| 4''' | 160.1 | - |

| 5''' | 115.8 | 6.80 (d, 8.5) |

| 6''' | 129.9 | 7.40 (d, 8.5) |

| 7''' (α) | 144.9 | 7.60 (d, 16.0) |

| 8''' (β) | 113.9 | 6.30 (d, 16.0) |

| 9''' (C=O) | 166.5 | - |

| Note: The specific NMR data can vary slightly depending on the solvent used for analysis. The data presented is a representative compilation. |

Mechanistic Investigations of Saccatoside S Biological Activities

Anti-inflammatory Regulatory Pathways

Saccatoside, an iridoid glycoside, has demonstrated notable anti-inflammatory properties through its interaction with key signaling pathways. Research into its mechanisms of action has revealed its ability to modulate the inflammatory response at multiple levels, from inhibiting central transcription factors to regulating the expression of inflammatory mediators.

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

This compound has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. uminho.ptnih.gov

Studies have demonstrated that this compound can significantly reduce the activity of the NF-κB reporter gene. nih.gov This inhibitory effect suggests that the presence of a cinnamyl group linked to the C′′2-OH position of the glucose moiety in this compound enhances its ability to suppress NF-κB activation. nih.gov In fact, compounds with this specific structural feature, like this compound, have shown a greater inhibitory effect on NF-κB activation compared to those with substitutions at other positions. nih.gov This inhibition of NF-κB is a key mechanism underlying the anti-inflammatory potential of this compound. nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokine Gene Expression and Secretion

The inflammatory process is largely driven by the production and release of pro-inflammatory cytokines. thermofisher.com this compound has been found to modulate the expression and secretion of several key cytokines, including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Interferon-β (IFN-β). nih.gov

While all tested scropoliosides, including this compound, were able to reduce NF-κB reporter activity, their impact on the expression of these specific cytokines varied. nih.gov This suggests that other regulatory signals beyond NF-κB, such as the C/EBPβ transcription factor and the p38/SAPK2 signaling pathway, may also be involved in the regulation of IL-1β expression. nih.gov Furthermore, the expression of IL-8 and IFN-β can be influenced by an IL-1β autocrine loop, adding another layer of complexity to the regulatory network. nih.gov Notably, acylation at the C2' position, as seen in this compound, was found to increase the inhibitory effects on IL-8 secretion. researchgate.net

Assessment of Impact on Arachidonic Acid Metabolizing Enzymes

The arachidonic acid cascade, which involves enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), is a critical pathway in the generation of inflammatory mediators. mdpi.comfrontiersin.org The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.gov

Research has shown that certain iridoid glycosides can inhibit COX-2 activity. researchgate.net For instance, scrodentosides A and B have been reported to inhibit this enzyme. researchgate.net While direct and specific data on this compound's effect on 15-lipoxygenase is limited in the provided context, the broader class of iridoids has been investigated for their anti-inflammatory properties, which often involve interactions with arachidonic acid metabolizing enzymes. nih.gov The structural features of these compounds, such as the nature and position of acyl groups, can significantly influence their inhibitory activity against enzymes like COX-2. nih.gov

Anti-angiogenic Action Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions like cancer. frontiersin.orgfrontiersin.org this compound has been identified as a compound with anti-angiogenic properties, and its mechanisms of action have been investigated using various experimental models. mdpi.com

Inhibition of Capillary Formation in Ex Vivo Models (e.g., Chick Chorioallantoic Membrane (CAM) Assay)

The Chick Chorioallantoic Membrane (CAM) assay is a widely used ex vivo model to assess angiogenesis and the effects of potential inhibitors. thermofisher.comnih.govnih.gov This model allows for the direct observation of blood vessel formation and the impact of test compounds on this process. medsci.org

Studies have confirmed the anti-angiogenic activity of this compound using the CAM assay. mdpi.com This assay provides a robust and cost-effective method for screening the anti-angiogenic potential of various compounds. nih.gov The inhibition of capillary formation in this model by this compound provides strong evidence for its anti-angiogenic effects. mdpi.com

Attenuation of Blood Vessel Growth in In Vivo Models (e.g., Zebrafish Embryo Assay)

The zebrafish embryo model has emerged as a powerful in vivo system for studying angiogenesis due to its genetic and physiological similarities to humans, rapid development, and optical transparency, which allows for real-time visualization of blood vessel formation. nih.govdovepress.comfrontiersin.org

The anti-angiogenic activity of this compound has been further substantiated through in vivo studies using the zebrafish embryo assay. mdpi.com This model allows for the quantitative assessment of the inhibition of angiogenic blood vessel growth. nih.gov The use of transgenic zebrafish with fluorescent blood vessels facilitates the imaging and analysis of the effects of compounds like this compound on the developing vasculature. dovepress.com The observed attenuation of blood vessel growth in zebrafish embryos provides compelling in vivo evidence for the anti-angiogenic properties of this compound. mdpi.com

Antioxidant Defense Mechanisms

This compound has been identified as a compound with notable antioxidant properties, which have been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used spectrophotometric method measures the capacity of a substance to scavenge the stable free radical DPPH. mdpi.comencyclopedia.pub The assay is based on the principle that an antioxidant will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which can be quantified by measuring the decrease in absorbance at a specific wavelength, typically around 517 nm. nih.govresearchgate.net The effectiveness of the antioxidant is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

In studies evaluating the antioxidant potential of various natural compounds, this compound has demonstrated its ability to act as a free radical scavenger. While specific IC50 values for this compound are not always detailed in broad screenings, the class of compounds to which it belongs, phenylpropanoid glycosides, has been shown to possess significant antioxidant activity. researchgate.net For instance, in a study of a methanolic extract of Verbascum macrurum, which contains related phenylpropanoid glycosides like acteoside, the fractions rich in these compounds were found to be potent free radical scavengers. researchgate.net Acteoside, a similar polyhydroxylated phenylpropanoid glycoside, was identified as the most potent free radical scavenger among the ten compounds isolated from the extract. This suggests that the structural features of this compound likely contribute to its ability to quench free radicals, a key mechanism in preventing oxidative damage. mdpi.com

The DPPH assay is a popular and reproducible method for assessing the antioxidant capacity of pure compounds and extracts. mdpi.comencyclopedia.pub However, it is important to note that the reaction medium and the steric accessibility of the radical can influence the results. mdpi.com

The antioxidant properties of this compound extend to its potential application as a natural preservative to combat oxidative rancidity in food products. Oxidative rancidity is a major cause of food spoilage, resulting from the free radical-initiated degradation of unsaturated fats, which produces undesirable volatile compounds. There is a growing consumer demand for natural antioxidants to replace synthetic ones like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) in food preservation. orst.edu

Research on plant extracts containing phenylpropanoid glycosides, a class of compounds that includes this compound, has highlighted their effectiveness in preventing lipid oxidation. researchgate.net For example, fractions of a methanolic extract from Verbascum macrurum, which are rich in these glycosides, have demonstrated significant preservative effects against oxidative rancidity in sunflower oil, as measured by the accelerated Rancimat method. researchgate.net The protection factor (PFr) of these fractions was found to be comparable to the synthetic antioxidant BHT and superior to natural α-tocopherol.

Specifically, acteoside, a compound structurally related to this compound, showed the highest protection factor against sunflower-oil-induced oxidative rancidity. This indicates that this compound, by virtue of its chemical structure, could also function as an effective natural agent to protect food from spoilage due to oxidation. The mechanism behind this preservative action is directly linked to the free radical scavenging ability of these compounds, which interrupts the chain reactions of lipid peroxidation. nih.gov

Direct Free Radical Scavenging Activity (e.g., DPPH Radical Scavenging Assay)

Phytotoxic Biological Effects

This compound has been investigated for its phytotoxic effects, specifically its ability to inhibit the growth of other plants. One of the key parameters used to assess phytotoxicity is the inhibition of seedling root length. nih.govepa.gov The elongation of the root is a critical stage in early plant development, and its inhibition can be an indicator of the allelopathic potential of a chemical compound. mdpi.com

Studies on various plant extracts containing secondary metabolites have shown that these compounds can significantly affect seedling growth. mdpi.com The roots are often more affected than the shoots because they are in direct contact with the phytotoxic substances in the growth medium. mdpi.com While specific data on this compound's effect on seedling root length is not extensively detailed, the general activity of related phenolic compounds suggests a potential for such inhibitory effects. Phenolic compounds can disrupt various physiological and biochemical processes in germinating seeds and seedlings, including cell differentiation and elongation. mdpi.commdpi.com

The assessment of root length inhibition is typically conducted in controlled laboratory bioassays, where seedlings are exposed to different concentrations of the test compound. epa.gov The resulting data can be used to determine the concentration at which a certain percentage of inhibition occurs, such as the EC50 (the concentration causing 50% inhibition). nih.gov These studies are crucial for understanding the ecological roles of plant-derived chemicals and their potential as natural herbicides.

Investigation in Specific Cellular Contexts and Disease Models (excluding clinical trials)

This compound has been evaluated for its potential anti-angiogenic properties in models relevant to cancer research. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. thno.orgnih.gov The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis. tocris.comnih.gov

Investigations into the anti-angiogenic effects of natural compounds often utilize in vitro models such as the human umbilical vein endothelial cell (HUVEC) tube formation assay. plos.org In this assay, endothelial cells are cultured on a basement membrane matrix where they form capillary-like structures. The inhibition of this tube formation is a measure of anti-angiogenic activity. plos.org

While direct studies on this compound are limited, research on related flavonoids and other natural compounds provides insight into potential mechanisms. For example, some flavonoids have been shown to inhibit HUVEC migration and tube formation, key steps in angiogenesis. mdpi.com The anti-angiogenic effects of certain compounds are attributed to their ability to suppress the expression of pro-angiogenic factors like VEGF and its receptors. mdpi.comwaocp.org For instance, some natural extracts have been shown to down-regulate the expression of genes that promote angiogenesis, such as HIF1α, COX-2, VEGFA, and VEGFR2. The inhibition of these pathways can disrupt the development of new blood vessels, thereby potentially hindering tumor growth. frontiersin.orgbiorxiv.org

Structure Activity Relationship Sar Studies of Saccatoside and Its Analogues

Elucidation of Key Structural Features Influencing Biological Potency

SAR studies are fundamental in drug discovery, systematically exploring how a molecule's structure affects its biological activity. oncodesign-services.com The process involves synthesizing and testing a series of related compounds (analogues) to identify the "pharmacophore"—the essential structural features responsible for the molecule's action. oncodesign-services.com Even minor structural modifications can significantly alter a compound's potency, selectivity, and metabolic stability. oncodesign-services.com

For catalpol-type iridoids like saccatoside, the core structure itself is a starting point, but substitutions are crucial for enhanced activity. Studies have shown that catalpol (B1668604) itself often exhibits weak biological activity compared to its acylated derivatives. nih.govresearchgate.net The addition of substituent groups, particularly at the C-6 position of the catalpol skeleton, is a key feature for increasing biological potency. nih.govresearchgate.net For instance, 6-O-substituted catalpol derivatives demonstrate significantly higher anti-inflammatory activity than catalpol. researchgate.net The lipophilicity (fat-solubility) of these substituents also plays a role, with compounds having low-polarity groups at the 6-O position showing greater inhibitory potency in certain assays. researchgate.net

The presence and nature of the glycosidic moiety are also critical. Many biologically active natural products are glycosides, where the sugar portion can be crucial for activity or can improve pharmacokinetic properties. researchgate.netnih.govnih.gov In the case of this compound, the disaccharide unit (rhamnopyranosyl-glucopyranosyl) attached to the catalpol core is a key structural feature, and modifications to this part of the molecule significantly impact its biological profile.

Impact of Acylation Patterns and Glycosidic Moieties on Activity

Acylation, the addition of an acyl group (such as a cinnamoyl or coumaroyl group), is a critical factor influencing the bioactivity of this compound and its analogues. dr-kallimanis.grnih.gov The presence, type, and position of these acyl groups can dramatically alter the compound's biological response. tandfonline.com

Positional Specificity of Cinnamoyl and Coumaroyl Group Substitutions on Biological Efficacy (e.g., C2′′, C3′′, C4′′ of the rhamnose moiety)

The specific position of acyl groups, such as cinnamoyl or coumaroyl groups, on the rhamnose moiety of this compound and its analogues is a critical determinant of their biological efficacy. mdpi.com Research has demonstrated that altering the attachment point of these groups can lead to significant variations in activity. researchgate.net

Studies on various acylated catalpol-iridoid diglycosides have revealed clear structure-activity relationships based on the acylation position on the rhamnose sugar. dr-kallimanis.gr For example, in the context of anti-inflammatory activity, compounds with a cinnamoyl group linked to the C2′′ position of the rhamnose moiety, such as this compound, have shown higher inhibitory effects against NF-κB activation compared to those with the cinnamoyl group at the C3′′ position. mdpi.com

Conversely, acylation at the C3′′ position appears to be more effective for decreasing the expression of certain cytokines like IL-1β, IL-8, and IFN-β. researchgate.net This suggests that the optimal substitution pattern may depend on the specific biological target or pathway being investigated. Acylation at the C4'' position has also been studied, with results indicating that it can lead to different activity profiles compared to C2'' or C3'' substitution. dr-kallimanis.gr

The number of acyl groups also plays a role. The presence of two cinnamoyl groups has been observed to potentiate COX-2 inhibitory activity. researchgate.net This indicates that both the position and the quantity of acyl substituents are key factors in fine-tuning the biological effects of these iridoid glycosides.

Table 1: Influence of Acyl Group Position on Anti-inflammatory Activity of Catalpol Derivatives

| Compound Type | Acyl Position on Rhamnose | Effect on NF-κB Inhibition | Effect on Cytokine Expression (IL-1β, IL-8, IFN-β) |

| This compound-like | C2′′ | More Potent | Less Potent |

| Scrodentoside A/D-like | C3′′ | Less Potent | More Potent |

| Other Analogues | C4′′ | Varied Activity | Varied Activity |

This table is a generalized representation based on available research findings. researchgate.netdr-kallimanis.grmdpi.com

These findings underscore the positional specificity of acylation, where the precise location of the cinnamoyl or coumaroyl group on the rhamnose sugar is not arbitrary but is crucial for maximizing a desired biological effect. researchgate.netmdpi.com

Comparative SAR Analysis with Other Catalpol-Type Iridoid Glycosides

Comparative analysis of this compound with other catalpol-type iridoid glycosides reveals important SAR trends. A foundational observation is that the basic catalpol skeleton generally possesses weaker biological activity compared to its acylated and glycosylated derivatives. nih.gov Pretreatment with various iridoid glycosides at a concentration of 50 μmol/L resulted in a 40%–60% inhibitory effect on NF-κB luciferase reporter activity, whereas catalpol itself showed no significant inhibition. nih.gov This strongly suggests that the addition of methyl or glycoside-modified groups at the C-6 position is a critical factor for enhancing the ability to inhibit NF-κB activation. nih.gov

The nature of the substituent at the C-6 position significantly influences activity. Scropoliosides, which are characterized by one or more 6-O-substituted cinnamyl moieties, demonstrate that the cinnamyl group is a key structure for increasing the anti-inflammatory activity of catalpol derivatives. nih.gov

When comparing different acylated iridoid diglycosides, the position of the acyl group on the sugar moiety is paramount. For instance, compounds with cinnamoyl groups at the C2''-OH of the rhamnose (like this compound) showed greater inhibition of NF-κB activation than analogues with the acyl group at the C3''-OH position. mdpi.com However, those substituted at C3'' were more effective at reducing certain cytokine expressions. researchgate.net This highlights a divergence in SAR depending on the specific biological endpoint being measured.

Furthermore, some studies have noted that acetylation of hydroxyl groups on the glucose unit can lead to reduced activity in certain assays, such as α-glucosidase inhibition. rsc.org This indicates that while acylation on the rhamnose moiety is often beneficial, acylation at other positions can be detrimental to specific biological functions. The presence of a hydroxyl group at the C-4'' position of the cinnamoyl moiety has also been identified as a feature that can enhance activity. rsc.org

These comparative analyses allow for the development of a more nuanced understanding of the SAR of catalpol-type iridoids, guiding the rational design of new analogues with potentially improved and more specific biological activities. nih.govmdpi.comrsc.org

Computational and In Silico Approaches for SAR Prediction and Optimization

In modern drug discovery, computational and in silico methods are indispensable tools for predicting and optimizing the structure-activity relationships of chemical compounds like this compound. oncodesign-services.comjapsonline.com These approaches use computer simulations and mathematical algorithms to model molecular interactions, thereby accelerating the identification of promising drug candidates and reducing the need for extensive laboratory experiments. japsonline.compatsnap.com

Key in silico techniques include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. patsnap.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it interacts with a biological target, such as an enzyme or receptor. mdpi.comnih.gov For this compound analogues, docking studies can simulate how different structural modifications—like altering the acyl group or its position—affect the binding to a specific protein. rsc.orgscielo.br For example, docking studies on catalpol derivatives have shown good consistency with in vitro bioassay results for α-glucosidase inhibition, helping to rationalize why certain compounds are more potent inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.comnumberanalytics.com By analyzing a dataset of known active and inactive molecules, QSAR can identify the key physicochemical properties (e.g., lipophilicity, electronic properties, size) that govern potency. These models can then be used to predict the activity of new, untested analogues of this compound. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement and conformational changes of a molecule and its target protein over time. This can help to understand the stability of the ligand-receptor complex and provide a more detailed picture of the binding interactions suggested by molecular docking. nih.gov

These computational methods allow researchers to rapidly screen large virtual libraries of this compound analogues to prioritize which ones to synthesize and test in the lab. patsnap.com They also aid in the rational design of new derivatives with optimized properties by predicting how structural changes will impact biological efficacy. oncodesign-services.com The integration of these in silico tools with experimental testing creates a powerful, iterative cycle for lead optimization in drug discovery. japsonline.com

Chemical Synthesis and Derivatization Strategies for Saccatoside Analogues

Semisynthetic Modifications of Naturally Occurring Saccatoside

Semisynthesis, or partial chemical synthesis, leverages the complex scaffolds of naturally occurring compounds as starting materials for chemical modifications. researchgate.net This approach is particularly advantageous for structurally intricate molecules like this compound, where total synthesis can be lengthy and low-yielding. While direct semisynthetic modification of this compound isolated from natural sources is not extensively documented in publicly available research, the principles of such modifications can be inferred from studies on related iridoid glycosides.

The chemical structure of this compound, which is a 6-O-(2″-O-trans-p-coumaroyl)-α-L-rhamnopyranosylcatalpol, presents several reactive sites amenable to chemical derivatization. researchgate.net These include the hydroxyl groups on the catalpol (B1668604) skeleton and the rhamnose sugar moiety, as well as the phenolic hydroxyl and the double bond of the p-coumaroyl group.

Potential semisynthetic modifications could include:

Esterification or Etherification: The free hydroxyl groups on the sugar moiety could be targeted for esterification or etherification to modulate the compound's lipophilicity and, consequently, its cell permeability and bioavailability.

Modification of the Acyl Group: The p-coumaroyl group can be altered. For instance, hydrogenation of the double bond would yield a hydro-p-coumaroyl derivative. The phenolic hydroxyl could be alkylated or acylated to probe its role in biological activity.

Glycosidic Bond Cleavage and Re-glycosylation: Although a more complex transformation, cleavage of the rhamnosyl-catalpol linkage followed by the introduction of different sugar units could generate a library of novel glycosidic analogues.

These hypothetical modifications are based on standard chemical transformations applied to natural products and would be instrumental in conducting detailed SAR studies to pinpoint the key structural features responsible for this compound's bioactivity.

Strategies for Tailoring the Catalpol Skeleton to Yield this compound-like Structures

Given that this compound is a derivative of catalpol, a more common and readily available iridoid glycoside, the majority of synthetic efforts focus on using catalpol as a starting scaffold. researchgate.netnih.gov Catalpol itself is isolated from various plants, including those from the Rehmannia and Plantago genera. researchgate.net The synthesis of this compound and its analogues from catalpol typically involves the strategic acylation of the rhamnopyranosylcatalpol precursor.

The general synthetic pathway involves:

Glycosylation of Catalpol: The C-6 hydroxyl group of catalpol is first glycosylated with a protected rhamnose derivative to form 6-O-α-L-rhamnopyranosylcatalpol.

Selective Acylation: The resulting diglycoside possesses multiple hydroxyl groups on the rhamnose unit. To synthesize this compound specifically, selective acylation at the C-2″ hydroxyl group with a protected p-coumaric acid is required. This often involves protection and deprotection steps to ensure regioselectivity.

Deprotection: The final step involves the removal of any protecting groups to yield the target molecule, this compound.

By varying the acylating agent in the second step, a diverse library of this compound-like structures can be generated. For instance, using different substituted cinnamic acids or other aromatic and aliphatic acids allows for the systematic exploration of the impact of the acyl group on biological activity. Studies have shown that the nature and position of the acyl group on the rhamnose moiety significantly influence the anti-inflammatory and other biological properties of these catalpol derivatives. nih.govcollaborativedrug.com For example, the position of the cinnamoyl group at C-2', C-3', or C-4' of the rhamnose has been shown to differentially affect inhibitory effects on inflammatory markers. nih.gov

| Starting Material | Key Transformation | Resulting Structure Type | Reference |

|---|---|---|---|

| Catalpol | Glycosylation with rhamnose, followed by selective acylation with p-coumaric acid | This compound | researchgate.net |

| Catalpol | Glycosylation with rhamnose, followed by acylation with cinnamoyl groups at different positions | Acylated catalpol-iridoid diglycosides | nih.gov |

| Catalpol | Acylation with crotonate | Catalpol crotonate derivatives | nih.gov |

Development of Novel this compound Analogues for Targeted Research Applications

The development of novel this compound analogues is driven by the need for more potent and selective compounds for specific research applications, including their potential as therapeutic agents. The synthesis of such analogues allows researchers to investigate the molecular mechanisms of action and to optimize the lead compound for desired biological effects.

Research in this area has led to the creation of a variety of iridoid glycoside derivatives with a range of biological activities. For example, a series of catalpol derivatives were synthesized and evaluated as potential α-glucosidase inhibitors for anti-diabetic research. oncodesign-services.com These efforts included modifications such as reduction, acetylation, O-alkylation, and hydrolysis of naturally isolated catalpol iridoids. oncodesign-services.com

The design of novel analogues is often guided by computational methods, such as molecular docking, to predict the binding affinity of the designed molecules to a specific biological target. This rational design approach, coupled with synthetic chemistry, accelerates the discovery of new bioactive compounds. The synthesis of catalpol compounds with pyrazole (B372694) modifications, for instance, was undertaken to explore their anticancer properties by combining the structural features of both iridoids and pyrazoles. nih.gov

Future Research Directions and Translational Research Perspectives

Elucidation of the Complete Biosynthetic Pathway of Saccatoside in Plants

The biosynthesis of iridoids like this compound is a complex process that is not yet fully understood. It is known to originate from the isoprenoid pathway, with geranyl pyrophosphate (GPP) serving as a key precursor. The formation of the characteristic iridoid skeleton involves a series of enzymatic reactions, including cyclization and oxidation steps. This compound itself is a derivative of catalpol (B1668604), an iridoid glycoside. tubitak.gov.tr The biosynthesis likely involves the attachment of a rhamnopyranosyl group to the catalpol core, followed by acylation with a coumaroyl group. tubitak.gov.tr

Further research is needed to identify and characterize all the enzymes involved in the this compound biosynthetic pathway. Techniques such as tracer studies, using isotopically labeled precursors, can help to map the metabolic flow. slideshare.net Additionally, genetic approaches, like the use of mutant strains and gene silencing, can aid in identifying the specific genes that code for the biosynthetic enzymes. slideshare.net A complete understanding of this pathway is crucial for developing strategies for its biotechnological production.

Development of Advanced Methodologies for Sustainable this compound Production

Current methods for obtaining this compound primarily involve extraction from plant sources, such as species from the Verbascum genus. scielo.brnih.gov However, these methods can be inefficient and unsustainable, depending on plant availability and the concentration of the compound in the plant material.

Future research should focus on developing more sustainable and efficient production methods. This could include:

Plant cell and tissue culture: Establishing cell or tissue cultures of high-yielding plant species could provide a controlled and continuous source of this compound, independent of geographical and seasonal variations.

Metabolic engineering: Once the biosynthetic pathway is fully elucidated, it may be possible to engineer microorganisms like yeast or bacteria to produce this compound. This would involve transferring the relevant plant genes into the microbial host and optimizing its metabolic pathways for high-yield production.

Biocatalysis: Utilizing isolated enzymes from the biosynthetic pathway to perform specific reaction steps in vitro could offer a highly controlled and efficient method for this compound synthesis.

Green extraction techniques: Developing more environmentally friendly extraction and purification methods, such as supercritical fluid extraction or microwave-assisted extraction, can reduce the use of hazardous solvents and minimize the environmental impact of the production process. The principles of a circular economy, where waste is minimized and resources are reused, should be integrated into the production lifecycle. greencabinetsource.org

Exploration of Novel Molecular Targets and Enzyme Interactions of this compound

Understanding how this compound interacts with molecular targets within the body is fundamental to elucidating its biological activities. openaccessjournals.comopenaccessjournals.com Drug-receptor interactions govern the therapeutic effects and potential side effects of a compound. openaccessjournals.comopenaccessjournals.com Research in this area should focus on identifying the specific proteins, enzymes, and other biomolecules that this compound binds to. drugbank.com

In silico modeling: Computational methods, such as molecular docking and virtual screening, can be used to predict potential binding partners for this compound. nih.gov These approaches can help to narrow down the list of potential targets for experimental validation. nih.gov

Biochemical and biophysical assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography can be used to confirm and quantify the binding of this compound to its molecular targets.

Enzyme inhibition assays: Investigating the effect of this compound on the activity of specific enzymes can provide insights into its mechanism of action. For example, studies have evaluated the inhibitory potential of related iridoid glycosides on the production of inflammatory mediators like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α). nih.gov

Cell-based assays: Studying the effects of this compound on cellular signaling pathways can help to identify the key molecular events that are triggered by its interaction with its targets. mdpi.com

Integration of Omics Technologies for Comprehensive this compound Pathway Analysis

Omics technologies, which involve the large-scale study of biological molecules, offer a powerful approach to understanding the complex biological systems related to this compound. nih.govhumanspecificresearch.org Integrating different omics data can provide a holistic view of the biosynthetic pathway and the biological effects of this compound. nih.gov

Genomics: Sequencing the genomes of this compound-producing plants can help to identify the genes involved in its biosynthesis.

Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) can reveal which genes are expressed during this compound production. This can provide clues about the regulatory mechanisms that control the biosynthetic pathway.

Proteomics: Studying the proteome (the complete set of proteins) can identify the enzymes and other proteins that are directly involved in the synthesis and transport of this compound.

Metabolomics: Analyzing the metabolome (the complete set of small-molecule metabolites) can provide a snapshot of the metabolic state of the plant and help to identify the precursors and intermediates of the this compound pathway.

Pathway enrichment analysis of omics data can help to identify the biological pathways that are most affected by this compound, providing insights into its mechanism of action. researchgate.net

Application of Cheminformatics and Predictive Analytics in this compound Research

Cheminformatics and predictive analytics are computational disciplines that can significantly accelerate this compound research. neovarsity.orgfrontiersin.org These approaches leverage existing data to make predictions about the properties and activities of chemical compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models can be developed to predict the biological activity of this compound and its derivatives based on their chemical structure. nih.gov This can help to guide the design of new, more potent analogs.

Pharmacophore modeling: Identifying the key structural features of this compound that are responsible for its biological activity can aid in the discovery of new compounds with similar properties.

ADME/Tox prediction: Predictive models can be used to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound. This information is crucial for assessing its potential as a therapeutic agent.

Data mining and knowledge discovery: Cheminformatics tools can be used to mine large databases of chemical and biological data to identify novel relationships and generate new hypotheses for research. u-strasbg.fr

By integrating these advanced computational approaches with experimental research, the scientific community can unlock the full potential of this compound and pave the way for its future applications.

Compound Names Mentioned in the Article

Q & A

Q. How is Saccatoside chemically characterized, and what analytical methods ensure structural accuracy and purity?

Q. What in vitro models are commonly used to assess this compound’s anti-inflammatory activity?

Studies often employ LPS-induced COX-2 activation assays in macrophage cell lines (e.g., RAW 264.7). Key parameters include:

Q. How can researchers validate this compound’s stability under experimental conditions?

Stability testing involves:

- Accelerated degradation studies (e.g., exposure to heat, light, or pH extremes).

- Periodic HPLC analysis to monitor decomposition products.

- Use of stabilizing agents (e.g., antioxidants) in cell culture media if degradation exceeds 10% .

Advanced Research Questions

Q. How can conflicting data on this compound’s COX-2 inhibition be resolved?

Contradictory results (e.g., COX-2 activation vs. suppression) may arise from:

- Dose-dependent effects : Lower concentrations (≤10 µM) may enhance activity, while higher doses suppress it .

- Cell-specific responses : Variability in TLR4 receptor density across cell lines.

- Assay interference : LPS contamination or solvent artifacts (e.g., DMSO >0.1% v/v). Mitigate by standardizing protocols and including positive controls (e.g., celecoxib for COX-2 inhibition) .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Challenges include poor aqueous solubility and rapid metabolism. Solutions:

Q. How do structural modifications of this compound influence its bioactivity?

Systematic approaches include:

Q. What systematic review frameworks are suitable for synthesizing this compound’s preclinical data?

Follow PRISMA guidelines to:

- Define inclusion/exclusion criteria (e.g., studies with dose-response data).

- Assess risk of bias via SYRCLE’s tool for animal studies.

- Perform meta-analysis if homogeneity in models and endpoints exists. Address heterogeneity by subgroup analysis (e.g., separating in vitro vs. in vivo studies) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.